molecular formula C18H20N4O3S B3964159 4-(2-methoxyphenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide

4-(2-methoxyphenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide

Cat. No. B3964159
M. Wt: 372.4 g/mol
InChI Key: BEDSTXZDQPEFRX-UHFFFAOYSA-N
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Description

4-(2-methoxyphenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide, also known as MNPT, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties.

Scientific Research Applications

4-(2-methoxyphenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. This compound has also been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have neuroprotective effects and could be a potential treatment for neurological disorders such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of protein kinases, which play a critical role in cell signaling and proliferation. This compound has also been found to inhibit the activity of histone deacetylases, which regulate gene expression and are involved in cancer development.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and anti-inflammatory activity. This compound has also been found to modulate the activity of various enzymes and signaling pathways involved in cellular processes such as DNA repair, cell cycle regulation, and gene expression.

Advantages and Limitations for Lab Experiments

One advantage of 4-(2-methoxyphenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide is its potential therapeutic applications in various diseases, which makes it a promising candidate for drug development. However, one limitation of this compound is its relatively low solubility, which could make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

Future research on 4-(2-methoxyphenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide could focus on its potential therapeutic applications in specific types of cancer and neurological disorders. Additionally, research could be conducted to optimize the synthesis method of this compound and improve its solubility for in vivo administration. Further studies could also be conducted to elucidate the mechanism of action of this compound and identify potential side effects. Finally, this compound could be used as a starting point for the development of novel compounds with improved therapeutic properties.

properties

IUPAC Name

4-(2-methoxyphenyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-25-17-5-3-2-4-16(17)20-10-12-21(13-11-20)18(26)19-14-6-8-15(9-7-14)22(23)24/h2-9H,10-13H2,1H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDSTXZDQPEFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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